Ascamycin

Beschreibung

Eigenschaften

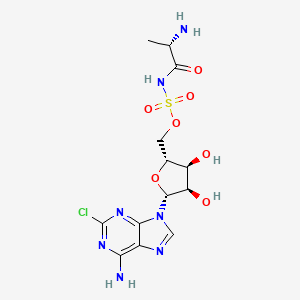

Molekularformel |

C13H18ClN7O7S |

|---|---|

Molekulargewicht |

451.84 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-aminopropanoyl]sulfamate |

InChI |

InChI=1S/C13H18ClN7O7S/c1-4(15)11(24)20-29(25,26)27-2-5-7(22)8(23)12(28-5)21-3-17-6-9(16)18-13(14)19-10(6)21/h3-5,7-8,12,22-23H,2,15H2,1H3,(H,20,24)(H2,16,18,19)/t4-,5+,7+,8+,12+/m0/s1 |

InChI-Schlüssel |

LZMCAAGVMFMSKC-IZKXYQSCSA-N |

Isomerische SMILES |

C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N |

Kanonische SMILES |

CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ascamycin: A Technical Guide to its Discovery, Biosynthesis, and Characterization from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascamycin is a nucleoside antibiotic produced by Streptomyces sp., first identified as an unidentified strain and later designated as Streptomyces sp. JCM9888.[1][2] This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of this compound. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate further research and development of this potent class of antibiotics. This compound exhibits a narrow spectrum of activity, primarily against Xanthomonas species, due to a unique mechanism of action that requires enzymatic activation by the target organism.[1][3] Its derivative, dealanylthis compound, however, displays broad-spectrum antibacterial activity.[1][3] This guide serves as a comprehensive resource for researchers interested in the exploration and exploitation of this compound and its derivatives.

Discovery and Biological Activity

This compound was first isolated from a newly identified strain of Streptomyces sp.[4] It is co-produced with its derivative, dealanylthis compound.[1][4] The most notable characteristic of this compound is its selective and potent activity against phytopathogenic bacteria of the Xanthomonas genus.[3]

Antimicrobial Spectrum

The antimicrobial activity of this compound is highly specific. In contrast, its derivative, dealanylthis compound, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][3] This difference in activity is central to the mechanism of action of this compound.

Physicochemical Properties and Structure

This compound is a nucleoside antibiotic with the chemical structure 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine.[5] The key structural features include a 2-chloroadenine (B193299) base, a ribofuranose sugar, and a 5'-O-sulfamoyl group substituted with an L-alanine residue. Dealanylthis compound lacks the L-alanine moiety.

Table 1: Physicochemical Properties of this compound and Dealanylthis compound

| Property | This compound | Dealanylthis compound |

| Molecular Formula | C₁₃H₁₈ClN₇O₇S | C₁₀H₁₃ClN₆O₆S |

| Molecular Weight | 451.84 g/mol | 380.77 g/mol |

| Solubility | Soluble in DMSO (10 mg/mL, sonication recommended) | Data not readily available |

(Data sourced from PubChem CID: 139589314 and 139589313)[6]

Biosynthesis of this compound

The biosynthetic gene cluster for this compound in Streptomyces sp. JCM9888 has been identified and characterized.[2] It consists of a 30 kb contiguous DNA sequence containing 23 open reading frames (ORFs), designated acmA to acmW.[2] Additionally, two remote flavin adenine (B156593) dinucleotide (FAD)-dependent chlorinase genes, acmX and acmY, are responsible for the chlorination of the adenine ring.[2]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to begin with the formation of the adenosine (B11128) core, followed by the assembly of the 5'-O-sulfonamide moiety and subsequent chlorination and alanylation steps.[2]

Mechanism of Action

The selective toxicity of this compound is attributed to its inability to penetrate the bacterial cell membrane in its native form.[3] Susceptible bacteria, such as Xanthomonas citri, possess a cell-surface aminopeptidase (B13392206) that hydrolyzes the L-alanyl group from this compound, converting it to dealanylthis compound.[1][7] Dealanylthis compound is then transported into the cytoplasm, where it inhibits protein synthesis.[1][3]

Experimental Protocols

Fermentation of Streptomyces sp. JCM9888

This protocol is adapted for submerged fermentation based on reported solid-state fermentation conditions.[2]

5.1.1. Media Preparation

-

Seed Medium (ISP2 Medium):

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Dextrose: 4 g/L

-

Adjust pH to 7.2 before autoclaving.

-

-

Production Medium (Modified MS Medium): [2]

-

Soybean Flour: 20 g/L

-

Mannitol: 20 g/L

-

MgSO₄: 2.5 mM

-

KCl: 2.5 mM

-

Tap Water: 1 L

-

Adjust pH to 8.0 before autoclaving.

-

5.1.2. Inoculum Preparation

-

Inoculate a loopful of Streptomyces sp. JCM9888 spores from a mature ISP4 agar (B569324) plate into 50 mL of ISP2 medium in a 250 mL baffled flask.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.

5.1.3. Production Fermentation

-

Inoculate 1 L of modified MS medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days.

-

Monitor the production of this compound and dealanylthis compound periodically by HPLC analysis of the culture broth.

Isolation and Purification of this compound

This protocol is based on the method described by Zhao et al. (2014).[2]

-

Extraction:

-

Harvest the fermentation broth (e.g., 1 L) and centrifuge at 8,000 x g for 20 minutes to separate the mycelium and supernatant.

-

Extract the supernatant and the mycelial cake separately with an equal volume of 60% aqueous acetone (B3395972).

-

Combine the extracts and remove the acetone by rotary evaporation.

-

-

Ion-Exchange Chromatography:

-

Pass the residual aqueous extract through a Dowex 80WX8(H⁺) resin column (e.g., 20 mL resin for extract from 200 g of agar fermentation).[2]

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound compounds with 0.5 M ammonia (B1221849) solution.

-

-

Further Purification:

-

Monitor the fractions by HPLC.

-

Pool the fractions containing this compound and dealanylthis compound and lyophilize.

-

Further purification can be achieved by preparative reverse-phase HPLC.

-

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against Xanthomonas species using the broth microdilution method.

5.3.1. Materials

-

This compound stock solution (e.g., 1 mg/mL in DMSO).

-

Xanthomonas sp. culture.

-

Nutrient Broth (NB) or Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

5.3.2. Procedure

-

Inoculum Preparation:

-

Grow the Xanthomonas strain in NB overnight at 28°C.

-

Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well and mix.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 28°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Organism | MIC (µg/mL) |

| Xanthomonas citri | 0.4 |

| Xanthomonas oryzae | 12.5 |

| Mycobacterium phlei | 12.5 |

(Data sourced from TargetMol)[6]

Enzymatic Assay for this compound-Hydrolysing Aminopeptidase

This protocol is for the assay of the dealanylating enzyme from Xanthomonas citri.[1]

5.4.1. Reaction Mixture

-

This compound: 20 µg

-

Enzyme solution: 10 µL

-

20 mM Tris/HCl buffer, pH 7.8, to a final volume of 50 µL.

5.4.2. Procedure

-

Combine the reaction components and incubate at 37°C for 90 minutes.

-

Stop the reaction by heating or by adding an organic solvent.

-

Analyze the reaction mixture by thin-layer chromatography (TLC) on silica (B1680970) gel plates (Merck Kieselgel 60F₂₅₄).

-

Develop the TLC plate using a solvent system of propan-2-ol/1 M NH₃ (7:3, v/v).

-

Visualize the spots under UV light. The conversion of this compound (R_f ≈ 0.59) to dealanylthis compound (R_f ≈ 0.72) indicates enzyme activity.

-

Alternatively, the appearance of antibacterial activity against a non-susceptible strain like E. coli can be used to detect the formation of dealanylthis compound.

Heterologous Expression of the this compound Biosynthetic Gene Cluster

This is a general protocol for the heterologous expression of a large Streptomyces gene cluster in a host like Streptomyces lividans.

5.5.1. Cloning the Gene Cluster

-

Construct a cosmid or BAC library of Streptomyces sp. JCM9888 genomic DNA.

-

Screen the library using probes designed from known genes in the this compound cluster (e.g., acmG).

-

Identify and sequence positive clones to confirm they contain the entire this compound gene cluster.

-

Subclone the entire gene cluster into a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152 or a BAC vector).

5.5.2. Transformation and Expression

-

Introduce the vector containing the this compound gene cluster into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and the Streptomyces lividans recipient strain.

-

Select for exconjugants on a medium containing an appropriate antibiotic for vector selection and nalidixic acid to counter-select E. coli.

-

Cultivate the recombinant S. lividans strain under conditions suitable for secondary metabolite production and analyze the culture broth for the production of this compound and dealanylthis compound by HPLC-MS.

Conclusion

This compound represents a fascinating example of a prodrug antibiotic with a highly specific mode of action. The elucidation of its biosynthetic pathway and mechanism of action opens avenues for the bioengineering of novel derivatives with potentially improved properties. The detailed protocols and compiled data in this technical guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this promising class of natural products. Further research into optimizing fermentation and purification processes, as well as exploring the full potential of its biosynthetic machinery through synthetic biology approaches, is warranted.

References

- 1. scispace.com [scispace.com]

- 2. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 7. Purification and characterization of this compound-hydrolysing aminopeptidase from Xanthomonas citri - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structures and Properties of Ascamycin and Dealanylascamycin

This technical guide provides a comprehensive overview of the nucleoside antibiotics Ascamycin and dealanylthis compound, focusing on their chemical structures, physicochemical properties, and biological activities. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction

This compound (ACM) and dealanylthis compound (DACM) are nucleoside antibiotics produced by Streptomyces sp. JCM9888.[1] These compounds are notable for their unusual 5′-O-sulfonamide moiety attached to an adenosine (B11128) nucleoside.[1][2] While structurally similar, they exhibit markedly different biological activity spectra. Dealanylthis compound demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as eukaryotic trypanosomes, whereas this compound's activity is limited to a few microorganisms, such as Xanthomonas.[1][3] This difference in activity is attributed to the mechanism of action, which requires enzymatic modification of this compound to its active form, dealanylthis compound.[4][5]

Chemical Structures

The core structure of both this compound and dealanylthis compound consists of a 2-chloroadenine (B193299) base linked to a D-ribofuranosyl sugar.[4][5] A key feature is the presence of a sulfonamide group at the 5'-hydroxyl of the ribose ring.[2] The primary structural difference between the two lies in the substitution of this sulfonamide group.

-

Dealanylthis compound: Possesses a primary sulfamate (B1201201) moiety (-SO₂NH₂).[6]

-

This compound: Features an N-L-alanyl group attached to the sulfamate, forming a secondary sulfamate (specifically, a 5'-O-(N-L-alanyl)sulfamoyl group).[4][6] Its formal chemical name is 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine.[4][5]

Physicochemical and Biological Data

The quantitative data for this compound and dealanylthis compound are summarized in the table below. This includes their molecular formulas, molecular weights, and some reported minimum inhibitory concentrations (MICs).

| Property | This compound | Dealanylthis compound | Reference(s) |

| Molecular Formula | C₁₃H₁₈ClN₇O₇S | C₁₀H₁₃ClN₆O₆S | [1][7][8] |

| Molecular Weight | 451.84 g/mol | 380.77 g/mol | [7][8] |

| Monoisotopic Mass | 451.0676948 Da | 380.0305810 Da | [7][8] |

| MIC vs. Xanthomonas citri | 0.4 µg/mL | Not specified | [9] |

| MIC vs. Xanthomonas oryzae | 12.5 µg/mL | Not specified | [9] |

| Biological Activity | Narrow spectrum; active against Xanthomonas spp. | Broad spectrum; active against Gram-positive and Gram-negative bacteria, and trypanosomes. | [1][3] |

Experimental Protocols

A general protocol for the isolation of this compound and dealanylthis compound involves fermentation of Streptomyces sp. JCM9888, followed by extraction and chromatographic separation.

-

Fermentation: Culture Streptomyces sp. JCM9888 in a suitable production medium.

-

Extraction: After a sufficient incubation period, harvest the culture broth. Extract the active compounds from the culture filtrate using a suitable organic solvent, such as ethyl acetate.

-

Chromatographic Separation: Concentrate the organic extract and subject it to a series of chromatographic techniques. This may include silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC) for final purification.

-

Analysis: Monitor the separation process and identify the fractions containing this compound and dealanylthis compound using techniques like HPLC-UV analysis.[1][10]

The molecular formulas and structures of this compound and dealanylthis compound can be confirmed using high-resolution electrospray ionization mass spectrometry (ESI-HRMS) and tandem mass spectrometry (MS/MS).

-

Sample Preparation: Dissolve the purified compounds in a suitable solvent (e.g., methanol).

-

ESI-HRMS Analysis: Infuse the sample into the mass spectrometer to determine the accurate mass and, consequently, the molecular formula. The isotopic pattern observed can confirm the presence of a chlorine atom.[1][10]

-

MS/MS Analysis: Select the parent ion of interest ([M+H]⁺) and subject it to collision-induced dissociation. The resulting fragmentation pattern provides information about the different structural components of the molecule, confirming the connectivity of the base, sugar, and sulfonamide moieties.[1][10]

References

- 1. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - ケミカルバイオロジー グループ [npd.riken.jp]

- 5. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound | C13H18ClN7O7S | CID 139589314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dealanylthis compound | C10H13ClN6O6S | CID 139589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 10. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Ascamycin on Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascamycin, a nucleoside antibiotic produced by Streptomyces species, exhibits a potent and selective antibacterial activity. Its mechanism of action is a fascinating case of targeted activation and subsequent molecular sabotage of a fundamental cellular process: protein synthesis. This technical guide provides a comprehensive overview of the intricate mechanism by which this compound, through its active form dealanylthis compound, inhibits protein synthesis. We delve into the molecular target, the unique inhibitory mechanism, quantitative data on its efficacy, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in microbiology, drug discovery, and molecular biology.

Introduction: The Two-Faced Antibiotic

This compound in its native form is a prodrug with selective toxicity, primarily against Xanthomonas species.[1][2] Its structure is 2-chloro-9-beta-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine.[1][2] The key to its selective activity lies in the presence of a cell-surface aminopeptidase (B13392206) in susceptible bacteria. This enzyme hydrolyzes the L-alanyl group, converting this compound into its active form, dealanylthis compound. Dealanylthis compound is a broad-spectrum inhibitor capable of permeating the bacterial cell membrane and interfering with protein synthesis.[1]

The Core Mechanism: Hijacking the Aminoacylation Machinery

Once inside the cytoplasm, dealanylthis compound does not target the ribosome directly. Instead, its molecular target is the family of aminoacyl-tRNA synthetases (aaRSs) , the essential enzymes responsible for charging tRNAs with their cognate amino acids.[3] The mechanism of inhibition is a unique process known as "reaction hijacking." [3]

In this process, the aaRS mistakes dealanylthis compound for its natural substrate, ATP. The enzyme then catalyzes the formation of a stable, tightly bound inhibitory adduct between the amino acid and dealanylthis compound.[3] This abortive complex effectively sequesters the enzyme, preventing it from participating in the normal aminoacylation of tRNA and thereby halting protein synthesis. Recent studies have specifically implicated aspartyl-tRNA synthetase (AspRS) as a target of dealanylthis compound in Plasmodium falciparum, a mechanism that is believed to be conserved across other susceptible organisms.[3]

Signaling and Activation Pathway

The activation of this compound and its subsequent inhibitory action can be visualized as a linear pathway, starting from the prodrug outside the susceptible bacterium to the final inhibition of protein synthesis within the cytoplasm.

Quantitative Data on Inhibitory Activity

The inhibitory effect of this compound and dealanylthis compound on protein synthesis has been quantified in various studies. The half-maximal inhibitory concentration (IC50) for the inhibition of polyuridylate-directed polyphenylalanine synthesis in cell-free systems from both E. coli and X. citri is approximately 0.04 µg/mL for both compounds.

| Compound | Assay System | Organism | IC50 (µg/mL) | Molar IC50 (approx.) | Reference |

| This compound | Cell-free protein synthesis | E. coli | ~0.04 | ~88 nM | [1] |

| This compound | Cell-free protein synthesis | X. citri | ~0.04 | ~88 nM | [1] |

| Dealanylthis compound | Cell-free protein synthesis | E. coli | ~0.04 | ~105 nM | [1] |

| Dealanylthis compound | Cell-free protein synthesis | X. citri | ~0.04 | ~105 nM | [1] |

Note: Molar IC50 values are approximated based on the molecular weights of this compound (~451.8 g/mol ) and Dealanylthis compound (~380.8 g/mol ).

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay (Cell-Free System)

This protocol describes a general method to assess the inhibition of protein synthesis in a bacterial cell-free system.

Objective: To determine the IC50 of this compound and dealanylthis compound on bacterial protein synthesis.

Materials:

-

S30 cell-free extract from E. coli or Xanthomonas citri

-

Premix solution (containing ATP, GTP, CTP, UTP, phosphoenolpyruvate, E. coli tRNA mixture, amino acid mixture)

-

[¹⁴C]-Phenylalanine

-

Polyuridylic acid (Poly-U) as mRNA template

-

This compound and Dealanylthis compound stock solutions

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the S30 extract, premix solution, Poly-U, and [¹⁴C]-Phenylalanine.

-

Add varying concentrations of this compound or dealanylthis compound to the reaction tubes. Include a control with no antibiotic.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding cold 10% TCA.

-

Heat the samples at 90°C for 15 minutes to precipitate the synthesized polyphenylalanine.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with 5% TCA and then ethanol.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each antibiotic concentration relative to the control and determine the IC50 value.

Experimental Workflow: In Vitro Protein Synthesis Inhibition Assay

Aminoacyl-tRNA Synthetase Inhibition Assay (Reaction Hijacking)

This protocol is designed to detect the formation of the inhibitory amino acid-dealanylthis compound adduct.

Objective: To confirm the "reaction hijacking" mechanism of dealanylthis compound on a specific aminoacyl-tRNA synthetase (e.g., AspRS).

Materials:

-

Purified recombinant aminoacyl-tRNA synthetase (e.g., AspRS)

-

Dealanylthis compound

-

Cognate amino acid (e.g., Aspartic acid)

-

ATP

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)

-

Method for detecting adduct formation (e.g., mass spectrometry, isothermal titration calorimetry)

Procedure:

-

Incubate the purified aaRS with dealanylthis compound, the cognate amino acid, and ATP in the reaction buffer.

-

Allow the reaction to proceed at an optimal temperature (e.g., 37°C) for a defined period.

-

Analyze the reaction mixture for the formation of the aminoacyl-dealanylthis compound adduct. This can be done by:

-

Mass Spectrometry: To identify the mass of the formed adduct.

-

Isothermal Titration Calorimetry (ITC): To measure the heat change upon binding and adduct formation, which can provide thermodynamic parameters of the interaction.

-

-

A control reaction without the amino acid or without dealanylthis compound should be run in parallel to confirm that the adduct formation is dependent on all components.

Logical Relationship: Reaction Hijacking

Conclusion

The mechanism of action of this compound is a sophisticated example of targeted drug action, involving enzymatic activation to its active form, dealanylthis compound, followed by the specific inhibition of aminoacyl-tRNA synthetases through a "reaction hijacking" mechanism. This detailed understanding of its molecular interactions provides a solid foundation for the development of novel antibiotics that could potentially exploit similar pathways. The quantitative data and experimental protocols provided in this guide are intended to facilitate further research into this promising class of antibiotics and aid in the development of next-generation therapeutics to combat bacterial infections.

References

Dealanylascamycin: Unmasking the Active Form of the Nucleoside Antibiotic Ascamycin

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ascamycin, a nucleoside antibiotic produced by Streptomyces sp., demonstrates a remarkably narrow spectrum of activity, primarily targeting Xanthomonas species. This specificity is not inherent to the molecule itself but is a consequence of its nature as a prodrug. The true active form, dealanylthis compound, possesses broad-spectrum antibacterial properties. This guide delves into the molecular mechanisms underpinning the activation of this compound, its mode of action, and the experimental evidence that substantiates the role of dealanylthis compound as the active antimicrobial agent. We present quantitative data on its efficacy, detailed experimental protocols for its study, and visual diagrams of the key pathways to provide a comprehensive resource for researchers in antimicrobial drug development.

Introduction: The Prodrug Concept of this compound

This compound is a unique nucleoside antibiotic characterized by a 2-chloro-adenosine core linked to an L-alanyl-sulfamoyl group at the 5'-ribofuranosyl position.[1][2] In initial screenings, it displayed potent and selective toxicity exclusively against plant pathogenic bacteria of the Xanthomonas genus, such as X. citri and X. oryzae.[3][4] In contrast, its naturally co-occurring derivative, dealanylthis compound, which lacks the L-alanine residue, exhibits broad-spectrum activity against a wide range of gram-positive and gram-negative bacteria.[5][6]

This stark difference in antimicrobial spectrum led to the hypothesis that this compound is a prodrug, requiring bioactivation to exert its effect. The central thesis, confirmed by extensive research, is that this compound cannot penetrate the cell membranes of most bacteria.[3] Its selective activity is dependent on the presence of a specific cell-surface enzyme in susceptible bacteria, which cleaves the alanyl group to release the membrane-permeable and biologically active dealanylthis compound.[1]

The Activation Pathway: From Inert Prodrug to Active Antibiotic

The conversion of this compound to its active form is a critical enzymatic hydrolysis step that occurs on the exterior of susceptible bacterial cells.

The Role of Xc-Aminopeptidase

Research has identified a specific aminopeptidase, located on the cell envelope of Xanthomonas citri, responsible for this activation. This enzyme hydrolyzes the peptide bond linking the L-alanine to the sulfamoyl moiety of this compound, releasing L-alanine and dealanylthis compound.[1] Bacteria that lack this or a similar cell-surface enzyme, such as E. coli and B. subtilis, are resistant to this compound because they cannot perform this extracellular conversion and the bulky, polar prodrug cannot cross the cell membrane.[5]

Caption: Enzymatic activation of this compound to its active form, Dealanylthis compound.

Mechanism of Action: Inhibition of Protein Synthesis

Once formed, dealanylthis compound is transported into the bacterial cytoplasm, where it acts as a potent inhibitor of protein synthesis.[3] Both this compound and dealanylthis compound show equivalent inhibitory effects in cell-free protein synthesis assays from both susceptible (X. citri) and resistant (E. coli) bacteria, confirming that the intracellular target is conserved.[3] This demonstrates that the differential activity observed in whole cells is solely a matter of membrane permeability.[4]

The precise molecular target is believed to be an aminoacyl-tRNA synthetase (aaRS), an essential family of enzymes responsible for ligating amino acids to their cognate tRNAs during translation. The structural similarity of dealanylthis compound to adenosine (B11128) nucleotides allows it to interfere with this crucial step in protein biosynthesis.

Caption: Differential activity of this compound on susceptible vs. resistant bacteria.

Quantitative Data: Efficacy of this compound and Dealanylthis compound

The difference in biological activity between the prodrug and the active molecule is quantitatively dramatic. While Minimum Inhibitory Concentration (MIC) data provides a direct measure of antibacterial potency, cell-free assays offer insight into target engagement.

Inhibition of Protein Synthesis

In cell-free systems derived from both E. coli and X. citri, both this compound and dealanylthis compound demonstrated potent and equivalent inhibition of polyuridylate-directed polyphenylalanine synthesis. This indicates that once the cell membrane barrier is bypassed, both molecules are equally effective at inhibiting the intracellular protein synthesis machinery.

| Compound | Organism (Cell-Free Extract) | IC50 (approx. µg/mL) | IC50 (approx. M) |

| This compound | E. coli | 0.03 - 0.05 | ~1.0 x 10⁻⁷ M |

| Dealanylthis compound | E. coli | 0.03 - 0.05 | ~1.0 x 10⁻⁷ M |

| This compound | X. citri | ~0.04 | ~1.0 x 10⁻⁷ M |

| Dealanylthis compound | X. citri | ~0.04 | ~1.0 x 10⁻⁷ M |

| Data sourced from Osada & Isono, 1985.[3] |

Antibacterial Spectrum (MIC)

The true difference becomes apparent in whole-cell antibacterial assays. Dealanylthis compound shows broad-spectrum activity, whereas this compound's activity is highly restricted.

| Organism | This compound Activity | Dealanylthis compound Activity |

| Xanthomonas citri | Active | Active |

| Xanthomonas oryzae | Active | Active |

| Escherichia coli | Inactive | Active |

| Bacillus subtilis | Inactive | Active |

| Staphylococcus aureus | Inactive | Active |

| Pseudomonas aeruginosa | Inactive | Active |

| Activity spectrum compiled from multiple sources.[5][6] |

Key Experimental Protocols

The following methodologies were central to elucidating the role of dealanylthis compound as the active form of this compound.

Cell-Free Protein Synthesis Assay

This assay is used to determine the direct inhibitory effect of a compound on the protein synthesis machinery, bypassing the cell membrane.

-

Preparation of S-30 Extract: Bacterial cells (E. coli or X. citri) are harvested in exponential growth phase, washed, and lysed by grinding with alumina. The lysate is centrifuged at 30,000 x g, and the supernatant (S-30 fraction) is collected and pre-incubated to degrade endogenous mRNA and amino acids.

-

Reaction Mixture: The standard reaction mixture (100 µL) contains Tris-HCl buffer, KCl, magnesium acetate, ATP, GTP, phosphoenolpyruvate, pyruvate (B1213749) kinase, a mixture of 19 amino acids (excluding phenylalanine), tRNA, polyuridylic acid (as mRNA template), and the S-30 extract.

-

Inhibition Assay: Varying concentrations of this compound or dealanylthis compound are added to the reaction mixtures. The reaction is initiated by adding L-[U-¹⁴C]phenylalanine.

-

Incubation and Measurement: Mixtures are incubated at 37°C for 30 minutes. The reaction is stopped by adding trichloroacetic acid (TCA). The TCA-insoluble precipitate (containing the newly synthesized radiolabeled polyphenylalanine) is collected on a glass fiber filter, washed, and dried.

-

Quantification: The radioactivity on the filter is measured using a liquid scintillation counter. The percentage of inhibition is calculated relative to a control reaction without any antibiotic.

Caption: Workflow for the cell-free protein synthesis inhibition assay.

Enzymatic Conversion Assay

This assay directly demonstrates the conversion of this compound to dealanylthis compound by bacterial cell fractions.

-

Preparation of Cell Fractions: Bacterial cells (X. citri, E. coli, B. subtilis) are fractionated into cytoplasmic and cell envelope (membrane) fractions by sonication followed by ultracentrifugation.

-

Reaction: this compound (e.g., 100 µg/mL final concentration) is added to each subcellular fraction.

-

Incubation: The mixture is incubated for a set period (e.g., 90 minutes).

-

Analysis by Thin-Layer Chromatography (TLC): The reaction mixture is spotted onto a cellulose (B213188) TLC plate. The plate is developed using a solvent system such as isopropanol-1N ammonia (B1221849) (7:3, vol/vol).

-

Detection: The separated spots are visualized under UV light. A parallel bioautography is performed by placing the TLC plate onto an agar (B569324) plate seeded with an indicator strain (e.g., E. coli) that is resistant to this compound but sensitive to dealanylthis compound. A zone of growth inhibition on the bioautogram corresponding to a new spot on the TLC plate confirms the conversion of inactive this compound to active dealanylthis compound.

Conclusion for Drug Development

The case of this compound and dealanylthis compound serves as a powerful illustration of the prodrug concept in antibiotic development. It highlights several key takeaways for researchers and drug development professionals:

-

Bypassing Permeability Barriers: The L-alanyl modification renders this compound inactive against most bacteria by preventing its entry. This underscores the critical importance of membrane permeability in antibiotic efficacy.

-

Targeted Activation: The selective activation of this compound by an enzyme present only on target pathogens is a model for developing highly specific, targeted therapies. This "Trojan horse" strategy could be exploited to reduce off-target effects and combat resistance.

-

Broad-Spectrum Potential: Dealanylthis compound itself is a broad-spectrum inhibitor of protein synthesis. Its scaffold could serve as a starting point for the development of new antibiotics, provided that challenges such as selective delivery and potential toxicity can be addressed.

Understanding the relationship between this compound and dealanylthis compound provides a clear framework for thinking about antibiotic design, delivery, and activation. Future research could focus on identifying other unique bacterial enzymes that can be exploited for targeted prodrug activation or on modifying the dealanylthis compound structure to improve its therapeutic index.

References

- 1. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]

- 2. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Selective Toxicity of Ascamycin Against Xanthomonas Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the nucleoside antibiotic Ascamycin, focusing on the biochemical and molecular basis for its remarkable selective toxicity against phytopathogenic bacteria of the Xanthomonas genus.

Executive Summary

This compound is a 5'-O-sulfonamide ribonucleoside antibiotic produced by Streptomyces sp.[1]. While its core structure, Dealanylthis compound, exhibits broad-spectrum antibacterial activity, this compound itself is only effective against a very narrow range of microorganisms, most notably plant pathogens like Xanthomonas citri and Xanthomonas oryzae[2][3]. This selectivity is not due to a unique intracellular target but rather a novel prodrug activation mechanism. The key to this compound's selective toxicity lies in the presence of a specific cell-surface aminopeptidase (B13392206) in susceptible bacteria, which converts the inert this compound into its active, cell-permeable form, Dealanylthis compound[4][5]. This guide details this mechanism, the enzymes involved, and the intracellular action of the activated antibiotic.

Mechanism of Selective Toxicity: A Prodrug Approach

The selective action of this compound is a classic example of targeted drug activation. This compound in its original form is essentially a prodrug that cannot penetrate the bacterial cell membrane[6][7]. Its activity is entirely dependent on its conversion to Dealanylthis compound.

-

In Susceptible Bacteria (Xanthomonas sp.) : These species possess a unique, membrane-bound aminopeptidase on their cell surface[4][5]. This enzyme, termed Xc-aminopeptidase, hydrolyzes the L-alanyl group from this compound[3][5].

-

Formation of Dealanylthis compound : The enzymatic removal of the alanine (B10760859) moiety produces Dealanylthis compound, the active form of the antibiotic[3].

-

Cellular Uptake and Action : Dealanylthis compound is then transported into the cytoplasm, where it exerts its antibacterial effect by inhibiting protein synthesis[7][8].

-

In Resistant Bacteria (E. coli, B. subtilis, etc.) : The vast majority of bacteria lack the specific surface enzyme required for this conversion[3][9]. The presence of the alanine group in this compound appears to block its transport into the cell[8]. Consequently, the antibiotic remains outside the cell, and no toxicity is observed.

The logical workflow for this selective activation is visualized below.

The Activating Enzyme: Xc-Aminopeptidase

The central element for this compound's selectivity is the dealanylating enzyme. Research has led to the isolation and characterization of this crucial protein.

-

Gene and Protein : An aminopeptidase gene, XAP, was isolated from Xanthomonas campestris pv. citri. It encodes a 311 amino acid protein (Xap) with a molecular mass of approximately 35 kDa[10].

-

Enzymatic Activity : The Xap protein, when expressed in a resistant host like E. coli, confers the ability to dealanylate this compound in vitro. The enzyme also demonstrates proline iminopeptidase activity[10].

-

Location : Subcellular fractionation experiments confirmed that the dealanylating activity is localized to the cell envelope of susceptible Xanthomonas species, while no such activity is found in the cytoplasm or in resistant bacteria[8].

The relationship between the components leading to selective toxicity is illustrated in the diagram below.

Intracellular Target and Quantitative Activity

Once Dealanylthis compound enters the cytoplasm, it inhibits protein synthesis[2][6]. Cell-free experiments using extracts from both X. citri and the resistant E. coli showed that both this compound and Dealanylthis compound could inhibit protein synthesis with equal potency[8]. This confirms that the selectivity is a matter of transport and activation, not target specificity.

Table 1: Quantitative Antimicrobial Activity

| Compound | Organism/System | Assay Type | Value | Reference(s) |

| This compound | Xanthomonas citri | Minimum Inhibitory Concentration (MIC) | 0.4 µg/mL | [1] |

| This compound | Xanthomonas oryzae | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | [1] |

| This compound | E. coli / B. subtilis | Minimum Inhibitory Concentration (MIC) | > 100 µg/mL | [8] |

| Dealanylthis compound | Broad Spectrum | Minimum Inhibitory Concentration (MIC) | Varies (Active) | [3][9] |

| This compound | Cell-Free (E. coli or X. citri) | Protein Synthesis Inhibition (IC₅₀) | ~0.04 µg/mL | [2][6][8] |

| Dealanylthis compound | Cell-Free (E. coli or X. citri) | Protein Synthesis Inhibition (IC₅₀) | ~0.04 µg/mL | [2][6][8] |

Key Experimental Protocols

The following are generalized methodologies derived from the literature that were central to elucidating this compound's mechanism of action.

Cell-Free Protein Synthesis Assay

This experiment demonstrates that the intracellular machinery of both susceptible and resistant bacteria is sensitive to the active drug form.

-

Objective : To measure the inhibitory effect of this compound and Dealanylthis compound on protein synthesis in a cell-free environment.

-

Methodology :

-

Prepare S-30 cell-free extracts from late-log phase cultures of X. citri and E. coli.

-

Create a reaction mixture containing the S-30 extract, ATP, GTP, an amino acid mixture (lacking phenylalanine), and a polyuridylate (Poly-U) template.

-

Add ¹⁴C-labeled phenylalanine to the mixture to monitor its incorporation into polyphenylalanine.

-

Introduce varying concentrations of this compound or Dealanylthis compound to parallel reaction tubes.

-

Incubate the mixtures (e.g., at 37°C for 30 minutes).

-

Terminate the reaction by adding trichloroacetic acid (TCA) to precipitate the synthesized polypeptides.

-

Collect the precipitate on filters, wash, and measure radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a no-drug control.[8]

-

Dealanylation Activity Assay

This assay identifies the location and presence of the enzyme that activates this compound.

-

Objective : To determine if subcellular fractions of bacteria can convert this compound to Dealanylthis compound.

-

Methodology :

-

Grow bacterial cultures (X. citri, E. coli, B. subtilis) and harvest cells.

-

Perform subcellular fractionation to separate the cytoplasm, inner membrane, and outer membrane/cell wall fractions.

-

Incubate a known concentration of this compound (e.g., 100 µg/mL) with each subcellular fraction for a set period (e.g., 90 minutes).[8]

-

Stop the reaction and spot the mixture onto a cellulose (B213188) thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using a suitable solvent system (e.g., isopropanol-1N ammonia, 7:3 vol/vol).[8]

-

Visualize the spots under UV light and by bioautography. For the bioassay, overlay the TLC plate with agar (B569324) seeded with a highly sensitive indicator strain (like an E. coli mutant permeable to Dealanylthis compound) to detect the formation of the active antibiotic.[8]

-

Conclusion and Future Directions

The selective toxicity of this compound against Xanthomonas species is a well-defined mechanism of prodrug activation, contingent on a species-specific cell surface enzyme. This elegant biological system presents a compelling model for the development of highly targeted antibacterial agents. Future research could focus on:

-

Enzyme Homologs : Searching for homologous aminopeptidases in other pathogenic bacteria to expand the therapeutic potential of this compound or similar prodrugs.

-

Drug Delivery : Engineering other prodrug antibiotics that can be activated by the Xc-aminopeptidase, thereby co-opting the Xanthomonas-specific pathway to deliver other cytotoxic payloads.

-

Structural Biology : Elucidating the crystal structure of Xc-aminopeptidase to understand its substrate specificity and to guide the rational design of new aminoacyl-nucleoside antibiotics.

Understanding the unique activation pathway of this compound provides a valuable blueprint for creating next-generation antibiotics that minimize off-target effects and combat the growing challenge of antimicrobial resistance.

References

- 1. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 2. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - ケミカルバイオロジー グループ [npd.riken.jp]

- 6. (Open Access) Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic. (1985) | H Osada | 45 Citations [scispace.com]

- 7. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]

- 10. Isolation and characterization of the gene encoding an aminopeptidase involved in the selective toxicity of this compound toward Xanthomonas campestris pv. citri - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Ascamycin and Dealanylascamycin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ascamycin and its derivative, dealanylthis compound, are nucleoside antibiotics produced by Streptomyces sp. that, despite their structural similarity, exhibit markedly different spectrums of biological activity. This technical guide provides a comprehensive comparison of their activities, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their characterization. The key differentiator lies in the cellular uptake mechanism: this compound acts as a prodrug, requiring enzymatic activation by a specific surface aminopeptidase (B13392206) to its active form, dealanylthis compound, which is then transported into the cell to inhibit protein synthesis. This unique activation pathway is the basis for this compound's selective toxicity and a critical consideration in drug development.

Introduction

This compound and dealanylthis compound are 2-chloroadenosine (B27285) derivatives distinguished by the presence of an L-alanyl group on the 5'-O-sulfamoyl moiety of this compound, which is absent in dealanylthis compound.[1] While dealanylthis compound demonstrates broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as some eukaryotes, this compound's activity is restricted to a few bacterial genera, most notably Xanthomonas.[2][3] This disparity in their biological activity is not due to a difference in their core mechanism of action but rather a difference in their ability to permeate the cell membrane.[4][5] Dealanylthis compound is the active form of the antibiotic, and this compound's selective toxicity is a direct consequence of the presence of a specific cell-surface aminopeptidase in susceptible organisms that converts it to dealanylthis compound.[1][2]

Mechanism of Action

The fundamental mechanism of action for both this compound and dealanylthis compound is the inhibition of protein synthesis.[4][5][6] Once inside the cell, dealanylthis compound interferes with the translation process at the ribosomal level.[7][8] In cell-free systems, both compounds have been shown to inhibit the polyuridylate-directed synthesis of polyphenylalanine with comparable potency, indicating that the L-alanyl group of this compound does not hinder its interaction with the ribosomal machinery once the cell membrane is bypassed.[4][5]

The critical difference in their biological activity stems from cellular permeability.[1][4] this compound, due to its peptidyl moiety, is generally unable to cross the bacterial cell membrane.[4] However, in susceptible bacteria such as Xanthomonas citri, a cell-surface aminopeptidase cleaves the L-alanyl group, converting this compound into dealanylthis compound.[6][9] This active form is then transported into the cytoplasm, where it can exert its inhibitory effect on protein synthesis.[4][5] Most bacteria and eukaryotic cells lack this specific surface enzyme and are therefore resistant to this compound.[2][3]

dot

Caption: Workflow of this compound Activation and Action in Susceptible Bacteria.

Quantitative Biological Data

The differential activity of this compound and dealanylthis compound is clearly demonstrated by their minimum inhibitory concentrations (MICs) against various microorganisms.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Xanthomonas citri | 0.4 | [10] |

| Xanthomonas oryzae | 12.5 | [10] | |

| Escherichia coli | >100 | [4] | |

| Bacillus subtilis | >100 | [2] | |

| Dealanylthis compound | Xanthomonas citri | 0.4 | [4][6] |

| Xanthomonas oryzae | 12.5 | [4][6] | |

| Escherichia coli | 3.13 | [2] | |

| Bacillus subtilis | 0.78 | [2] | |

| Staphylococcus aureus | 1.56 | [2] | |

| Pseudomonas aeruginosa | 25 | [2] | |

| Trypanosoma equiperdum | Active | [3] | |

| Endamoeba histolytica | Active | [3] |

In Vitro Protein Synthesis Inhibition

| Compound | Cell-free System | IC50 (µg/mL) | Reference |

| This compound | Xanthomonas citri | ~0.04 | [4][5] |

| Escherichia coli | ~0.04 | [4][5] | |

| Dealanylthis compound | Xanthomonas citri | ~0.04 | [4][5] |

| Escherichia coli | ~0.04 | [4][5] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: A culture of the test microorganism is grown in a suitable broth medium to the logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and dealanylthis compound are prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the microorganism is observed.

In Vitro Protein Synthesis Inhibition Assay

Objective: To measure the inhibitory effect of this compound and dealanylthis compound on protein synthesis in a cell-free system.

Methodology (Polyuridylate-directed Polyphenylalanine Synthesis):

-

Preparation of S-30 Extract: A cell-free extract (S-30) containing ribosomes and other necessary components for translation is prepared from the test organism (e.g., E. coli or X. citri).

-

Reaction Mixture: A reaction mixture is prepared containing the S-30 extract, a buffer system, ATP, GTP, an energy-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a mixture of amino acids (excluding phenylalanine), polyuridylic acid (poly(U)) as the mRNA template, and radiolabeled phenylalanine (e.g., [14C]phenylalanine).

-

Initiation of Reaction: The reaction is initiated by adding the S-30 extract to the reaction mixture, which has been pre-incubated with varying concentrations of this compound or dealanylthis compound.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Precipitation: The reaction is stopped by the addition of hot trichloroacetic acid (TCA). The precipitated polyphenylalanine is collected on a filter.

-

Quantification: The amount of radioactivity incorporated into the precipitate is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the antibiotic.

dot

Caption: Experimental Workflow for In Vitro Protein Synthesis Inhibition Assay.

Dealanylating Enzyme Activity Assay

Objective: To detect and quantify the activity of the aminopeptidase that converts this compound to dealanylthis compound.

Methodology:

-

Preparation of Cell Fractions: Bacterial cells are harvested and fractionated to isolate the cell envelope (membrane and periplasmic space) where the enzyme is located.

-

Enzyme Reaction: The cell fraction is incubated with this compound in a suitable buffer at an optimal temperature and pH.

-

Analysis of Products: The reaction mixture is analyzed at different time points to detect the formation of dealanylthis compound. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), comparing the retention times or migration distances with authentic standards of this compound and dealanylthis compound.

-

Quantification: The amount of dealanylthis compound produced over time is quantified to determine the enzyme activity.

Other Biological Activities

Beyond its antibacterial properties, dealanylthis compound has shown a broader range of biological activities.

-

Antiprotozoal Activity: Dealanylthis compound has demonstrated activity against the protozoan parasites Trypanosoma equiperdum and Endamoeba histolytica.[3] The exact mechanism of action against these eukaryotic organisms has not been fully elucidated but is presumed to also involve the inhibition of protein synthesis.

-

Antiviral and Cytotoxic Activities: While less explored, the potential for antiviral and cytotoxic activities exists, particularly for dealanylthis compound, given its ability to enter eukaryotic cells and inhibit a fundamental process like protein synthesis.[2][3] Further research is warranted to explore these potential applications.

Conclusion and Future Perspectives

The distinct biological activities of this compound and dealanylthis compound are a direct consequence of a targeted activation mechanism. This compound's reliance on a specific cell-surface aminopeptidase for its conversion to the active dealanylthis compound form renders it a highly selective antibiotic. In contrast, dealanylthis compound's broad-spectrum activity highlights the potency of this class of nucleoside antibiotics once cellular barriers are overcome.

For drug development professionals, this presents a unique opportunity for a targeted delivery strategy. The selective activation of this compound could be exploited to develop narrow-spectrum antibiotics that minimize off-target effects on the host microbiome. Furthermore, the core structure of dealanylthis compound serves as a promising scaffold for the development of novel broad-spectrum antimicrobial, antiprotozoal, and potentially antiviral or anticancer agents. Future research should focus on a more extensive evaluation of dealanylthis compound's activity against a wider panel of pathogens and cancer cell lines, as well as on elucidating the specific transporters involved in its cellular uptake. The detailed experimental protocols provided herein offer a foundational framework for such future investigations.

References

- 1. Structure and biological activity of this compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]

- 3. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. This compound - ケミカルバイオロジー グループ [npd.riken.jp]

- 10. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

Ascamycin: A Technical Guide to a Unique Nucleoside Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascamycin is a nucleoside antibiotic produced by Streptomyces species, distinguished by its unique chemical structure and highly selective mechanism of action.[1] This technical guide provides a comprehensive overview of this compound, including its structure, mechanism of action, biosynthesis, and biological activity. It is intended to serve as a valuable resource for researchers and professionals involved in antibiotic discovery and development.

Chemical Structure and Properties

This compound is a derivative of adenosine (B11128), characterized by a 2-chloro-adenine base, a ribofuranose sugar, and a unique 5'-O-sulfamoyl-N-L-alanyl side chain. Its chemical structure is 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine.[1] The presence of the L-alanyl group is critical to its selective toxicity. The corresponding dealanylated derivative, known as dealanylthis compound, exhibits a broad spectrum of biological activity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₈ClN₇O₇S |

| Molecular Weight | 451.84 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: A Prodrug Strategy

This compound functions as a prodrug, exhibiting a remarkable selective toxicity that is dependent on the enzymatic activity of the target organism.[1]

Activation by Specific Aminopeptidases

The key to this compound's selective antibacterial activity lies in the presence of a specific aminopeptidase (B13392206), termed Xc-aminopeptidase, on the cell surface of susceptible bacteria, such as Xanthomonas species.[1] This enzyme hydrolyzes the L-alanyl group from the 5'-O-sulfamoyl moiety of this compound.[1]

Transport and Intracellular Target

Once the alanyl group is cleaved, the resulting molecule, dealanylthis compound, is able to permeate the bacterial cell membrane.[1] Inside the cell, dealanylthis compound acts as a potent inhibitor of protein synthesis.[2] In contrast, organisms that lack the specific surface aminopeptidase are unable to activate this compound, rendering them resistant to its effects.[1] This unique activation mechanism explains the narrow antibacterial spectrum of this compound.

Biosynthesis of this compound

The biosynthetic gene cluster for this compound has been identified in Streptomyces sp. JCM9888.[3] The pathway involves a series of enzymatic reactions to assemble the final molecule.

Key Biosynthetic Steps

-

Adenosine Core Formation: The pathway begins with the formation of the adenosine nucleoside.

-

Chlorination: A flavin-dependent halogenase catalyzes the chlorination of the adenine (B156593) base at the C2 position.

-

Sulfamoylation: A suite of enzymes is responsible for the formation and attachment of the 5'-O-sulfamoyl group to the ribose sugar.

-

Alanylation: The final step involves the addition of the L-alanyl group to the sulfamoyl moiety, a reaction catalyzed by alanyl-tRNA synthetase-like enzymes (AcmD and AcmF).[3]

Biological Activity

Antibacterial Spectrum

This compound exhibits a very narrow spectrum of antibacterial activity, primarily targeting Xanthomonas species.[4] This is a direct consequence of its activation-dependent mechanism. In contrast, its active form, dealanylthis compound, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Dealanylthis compound

| Organism | This compound MIC (µg/mL) | Dealanylthis compound MIC (µg/mL) |

| Xanthomonas oryzae | 12.5[4] | Not Reported |

| Xanthomonas campestris | Not Reported | Not Reported |

| Staphylococcus aureus | >100 | Not Reported |

| Escherichia coli | >100 | Not Reported |

| Pseudomonas aeruginosa | >100 | Not Reported |

| Bacillus subtilis | >100 | Not Reported |

| Candida albicans | Not Reported | Not Reported |

| Aspergillus niger | Not Reported | Not Reported |

Cytotoxicity

Dealanylthis compound has been reported to be toxic to mice.[3] However, specific quantitative cytotoxicity data, such as IC50 values against mammalian cell lines, are not extensively documented in publicly available literature. The cytotoxicity of nucleoside analogs is a broad area of research, with many compounds demonstrating potent anticancer activity.[1][5][6][7] Further investigation is required to fully characterize the cytotoxic profile of this compound and dealanylthis compound.

Table 3: Cytotoxicity Data (IC50)

| Cell Line | This compound IC50 (µM) | Dealanylthis compound IC50 (µM) |

| Murine Leukemia L1210 | Not Reported | Not Reported |

| Data for this compound and dealanylthis compound is not currently available in the public literature. |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces Culture

This protocol is adapted from established methods for the isolation of nucleoside antibiotics from Streptomyces fermentation broths.[3][8][9]

Workflow:

Methodology:

-

Fermentation: Culture a high-producing Streptomyces strain in a suitable liquid medium for several days to allow for this compound production.

-

Harvesting and Extraction: Separate the mycelia from the fermentation broth by filtration. Extract the mycelia with an organic solvent such as acetone (B3395972) or methanol. Extract the filtered broth with a solvent like ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification: Subject the crude extract to a series of chromatographic steps to purify this compound. This may include:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

Ion-Exchange Chromatography: To separate molecules based on charge.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines for broth microdilution susceptibility testing.[1][5][6][7][10]

Methodology:

-

Prepare Stock Solution: Dissolve a known weight of this compound or dealanylthis compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include positive (no antibiotic) and negative (no bacteria) control wells.

-

Incubation: Incubate the plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Xc-Aminopeptidase Inhibition Assay

This assay is designed to measure the activity of the aminopeptidase responsible for activating this compound, using a chromogenic substrate.[11][12][13][14][15]

Methodology:

-

Enzyme Preparation: Partially purify the Xc-aminopeptidase from the cell envelope of a susceptible Xanthomonas species.

-

Substrate Solution: Prepare a solution of a suitable chromogenic substrate, such as L-alanyl-p-nitroanilide, in an appropriate buffer.

-

Assay Procedure:

-

In a microplate well or cuvette, combine the enzyme preparation and the buffer.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Inhibition Studies: To determine the inhibitory effect of a compound, pre-incubate the enzyme with the inhibitor for a specific period before adding the substrate. Compare the enzyme activity in the presence and absence of the inhibitor to calculate the percent inhibition.

Self-Resistance in Producing Organism

The this compound-producing Streptomyces strain possesses a self-resistance mechanism to avoid suicide. This involves two alanyl-tRNA synthetase-like enzymes, AcmD and AcmF. It is proposed that these enzymes may be involved in the final alanylation step of biosynthesis and potentially have a role in preventing the accumulation of the toxic dealanylthis compound within the producer's cells.[3]

Clinical Development

There is no publicly available information to suggest that this compound or dealanylthis compound have entered clinical trials. The narrow spectrum of this compound and the toxicity of dealanylthis compound may have limited their development as therapeutic agents.

Conclusion

This compound is a fascinating nucleoside antibiotic with a unique prodrug-based mechanism of action that confers high selectivity. While its narrow spectrum has likely hindered its clinical development, the underlying principles of its activation and the broad-spectrum activity of its active form, dealanylthis compound, offer valuable insights for the design of novel targeted antibacterial therapies. Further research to fully elucidate the structure-activity relationships and toxicological profile of dealanylthis compound and its analogs may yet unveil new therapeutic opportunities.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Cytotoxicity of antitumor agents toward cultured murine leukemia L1210 cells under a serum-deprived apoptotic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]

- 4. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. benchchem.com [benchchem.com]

- 7. protocols.io [protocols.io]

- 8. CN102408435A - A method for purifying ascomycin from streptomyces fermentation broth - Google Patents [patents.google.com]

- 9. ajbasweb.com [ajbasweb.com]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 11. assaygenie.com [assaygenie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. [Amino acid-p-nitroanilide-splitting activities in human serum (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The 5'-O-Sulfonamide Moiety: A Linchpin in the Selective Antibacterial Action of Ascamycin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ascamycin is a nucleoside antibiotic distinguished by a unique 5'-O-sulfonamide moiety, a structural feature pivotal to its mechanism of action and selective antibacterial activity. This technical guide provides a comprehensive overview of the chemistry, biosynthesis, and biological significance of this moiety. We delve into the prodrug nature of this compound, its enzymatic activation to the potent protein synthesis inhibitor dealanylthis compound, and the quantitative aspects of its efficacy. Detailed experimental protocols for key assays and visual representations of the underlying biochemical pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

This compound, a 2-chloroadenosine (B27285) derivative produced by Streptomyces sp., represents a fascinating case study in antibiotic design and selective toxicity.[1][2] Its structure is characterized by an L-alanyl group attached to the 5'-O-sulfamoylribofuranosyl core.[1] This seemingly minor addition has profound implications for its biological activity. While this compound itself possesses a narrow spectrum of activity, primarily against Xanthomonas species, its dealanylated form, dealanylthis compound, exhibits broad-spectrum antibacterial activity.[2][3] This document serves as a technical resource, consolidating current knowledge on the 5'-O-sulfonamide moiety's role in this compound's function and providing the necessary tools for its further investigation.

The Chemical Structure and the Role of the 5'-O-Sulfonamide Moiety

The core structure of this compound is 2-chloro-9-β-D-ribofuranosyladenine, with the critical 5'-hydroxyl group modified by a sulfonamide linkage to an L-alanine residue. The presence of the L-alanyl group renders the molecule largely impermeable to the bacterial cell membrane of most species.[2]

The 5'-O-sulfonamide moiety serves two primary functions:

-

Masking the Active Form: The L-alanyl group acts as a prodrug moiety, masking the potent antibacterial activity of the core molecule, dealanylthis compound.

-

Selective Targeting: The selective toxicity of this compound is conferred by the presence of a specific cell-surface aminopeptidase, termed Xc-aminopeptidase, on susceptible bacteria like Xanthomonas citri.[1] This enzyme cleaves the L-alanyl group, releasing the active dealanylthis compound at the site of action.

Quantitative Biological Activity

The antibacterial efficacy of this compound and dealanylthis compound is quantified by their Minimum Inhibitory Concentrations (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC50) for protein synthesis.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Dealanylthis compound

| Bacterial Strain | This compound MIC (µg/mL) | Dealanylthis compound MIC (µg/mL) |

| Xanthomonas citri | 0.4 | Not Reported |

| Xanthomonas oryzae | 12.5 | Not Reported |

| Escherichia coli | > 100 | Not Reported |

| Bacillus subtilis | > 100 | Not Reported |

| Staphylococcus aureus | > 100 | Not Reported |

| Pseudomonas aeruginosa | > 100 | Not Reported |

Note: The literature often highlights the broad-spectrum activity of dealanylthis compound without providing a comprehensive table of MIC values against a wide range of bacteria.

Table 2: Inhibition of Protein Synthesis

| Compound | Target System | IC50 |

| This compound | Cell-free system (E. coli) | ~0.04 µg/mL |

| Dealanylthis compound | Cell-free system (E. coli) | ~0.04 µg/mL |

| This compound | Cell-free system (X. citri) | ~0.04 µg/mL |

| Dealanylthis compound | Cell-free system (X. citri) | ~0.04 µg/mL |

Data suggests that both this compound and dealanylthis compound are potent inhibitors of protein synthesis in a cell-free environment.[4] The selective toxicity observed in whole-cell assays is therefore attributed to differences in cell permeability and enzymatic activation.[2]

Mechanism of Action: A Prodrug Approach

The mode of action of this compound is a classic example of a targeted prodrug strategy.

As depicted in Figure 1, this compound in the extracellular space is unable to penetrate the cell membrane of most bacteria. However, in susceptible species such as Xanthomonas, the cell-surface enzyme Xc-aminopeptidase hydrolyzes the N-L-alanyl-sulfamoyl bond. This releases the active form, dealanylthis compound, which is then transported into the cytoplasm. Inside the cell, dealanylthis compound targets the ribosome, potently inhibiting protein synthesis and leading to cell death.[1][2]

Biosynthesis of the 5'-O-Sulfonamide Moiety

The formation of the unique 5'-O-sulfonamide moiety is a complex enzymatic process encoded by the acm gene cluster in Streptomyces sp. JCM9888.[5][6]

References

- 1. journals.plos.org [journals.plos.org]

- 2. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action and selective toxicity of this compound, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 | PLOS One [journals.plos.org]

- 6. Characterization of Biosynthetic Genes of this compound/Dealanylthis compound Featuring a 5′-O-Sulfonamide Moiety in Streptomyces sp. JCM9888 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ascamycin Extraction and Purification from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascamycin is a nucleoside antibiotic produced by Streptomyces species, notably Streptomyces sp. JCM9888.[1][2][3] It is structurally related to dealanylthis compound and exhibits selective antibacterial activity.[1][2] The unique biological activity of this compound makes it a compound of interest for research and potential drug development. These application notes provide detailed protocols for the fermentation of Streptomyces sp. and the subsequent extraction and purification of this compound.

Data Presentation

The following tables summarize representative quantitative data for the production and purification of this compound, compiled from various experimental findings.

Table 1: Fermentation and Extraction Parameters

| Parameter | Value | Unit | Notes |

| Fermentation Volume | 1 | L | Shake flask or bioreactor culture. |

| Fermentation Time | 5-7 | days | Optimal production is typically in the stationary phase.[4] |

| Incubation Temperature | 28-30 | °C | Common for Streptomyces cultivation.[4] |

| pH Range | 7.0-8.0 | Maintained during fermentation.[4] | |

| Extraction Solvent | 60% Aqueous Acetone (B3395972) | v/v | For extraction from fermentation agar (B569324).[1] |

| Crude Extract Yield | 0.8 | g/L | Representative yield from a typical Streptomyces fermentation.[5] |

Table 2: Purification Performance

| Purification Step | Column Type | Purity | Yield |

| Ion Exchange Chromatography | Dowex 80WX8(H) | - | - |

| Preparative HPLC | C8 Reverse Phase | >99 | % |

| Overall (Post-HPLC) | - | >99 | % |

Experimental Protocols

Phase 1: Fermentation of Streptomyces sp. JCM9888

This protocol outlines the steps for culturing Streptomyces sp. JCM9888 to produce this compound.

1. Seed Culture Preparation:

- Prepare a seed culture medium (e.g., ISP Medium 4) for the initial growth of the Streptomyces strain.

- Inoculate the seed medium with a spore suspension or a vegetative mycelial stock of Streptomyces sp. JCM9888.

- Incubate the seed culture at 28°C on a rotary shaker (200 rpm) for 2-3 days until a dense culture is obtained.

2. Production Culture: